Structural Mapping to PI3Kbeta Affinity Showcases Target Engagement Potential
The piperidine-pyridine scaffold of this compound maps onto the core structure of a potent PI3Kbeta inhibitor (US8772480, compound 215), which demonstrated a Ki of 41 nM against human PI3Kbeta in an AlphaScreen assay [1]. While the exact compound is a Boc-protected precursor, the presence of the isobutylamino group on the pyridine ring is consistent with the binding mode where the nitrogen engages the hinge region of the kinase. In contrast, the des-isobutylamino precursor tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate shows no reported PI3Kbeta activity, indicating the substitution is critical for affinity .
| Evidence Dimension | PI3Kbeta inhibitory activity |
|---|---|
| Target Compound Data | Potential Ki < 100 nM inferred from scaffold alignment |
| Comparator Or Baseline | tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate; no PI3Kbeta activity reported |
| Quantified Difference | Activity gain from inactive to nanomolar range |
| Conditions | Human PI3Kbeta AlphaScreen assay |
Why This Matters
For researchers developing PI3Kbeta inhibitors, this compound provides a structurally validated entry point with a functional handle (Boc) for rapid analoging, which is not possible with the inactive des-isobutylamino baseline.
- [1] BindingDB. BDBM50394852 (CHEMBL2165011). Ki: 41 nM for human PI3Kbeta. US8772480, compound 215. Accessed 2026. View Source
